molecular formula C14H14O2 B7846363 2-(Benzyloxy)-5-methylphenol

2-(Benzyloxy)-5-methylphenol

Cat. No.: B7846363
M. Wt: 214.26 g/mol
InChI Key: RYGYKHQGLDQNPY-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-methylphenol is an organic compound characterized by a benzyl ether group attached to a phenol ring with a methyl substituent at the 5-position

Scientific Research Applications

2-(Benzyloxy)-5-methylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-methylphenol typically involves the benzylation of 5-methylphenol. One common method is the reaction of 5-methylphenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the benzyl ether linkage.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or column chromatography are employed to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced species.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenol ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed:

  • Oxidation can yield quinones or hydroquinones.
  • Reduction can produce benzyl alcohol derivatives.
  • Substitution reactions can introduce various functional groups onto the phenol ring.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-methylphenol involves its interaction with specific molecular targets. For instance, its antioxidant activity may be attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The compound may also interact with enzymes or receptors, modulating biochemical pathways and exerting therapeutic effects.

Comparison with Similar Compounds

    2-(Benzyloxy)phenol: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.

    5-Methyl-2-hydroxybenzyl alcohol: Similar structure but with a hydroxyl group instead of a benzyl ether.

    2-(Benzyloxy)-4-methylphenol: Methyl group at a different position, potentially altering its chemical properties.

Uniqueness: 2-(Benzyloxy)-5-methylphenol is unique due to the specific positioning of the benzyl ether and methyl groups, which can influence its reactivity and interactions with other molecules. This structural arrangement may confer distinct biological activities and chemical behaviors compared to its analogs.

Properties

IUPAC Name

5-methyl-2-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-11-7-8-14(13(15)9-11)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGYKHQGLDQNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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